

Spectroscopic Data for (4-Chlorophenyl)acetaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Chlorophenyl)acetaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.^[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural elucidation and characterization.

Introduction to (4-Chlorophenyl)acetaldehyde

(4-Chlorophenyl)acetaldehyde, with the chemical formula C_8H_7ClO and a molecular weight of approximately 154.59 g/mol, is a derivative of acetaldehyde featuring a 4-chlorophenyl substituent.^{[2][3]} Its chemical structure plays a crucial role in its reactivity and is a foundational piece of information for interpreting its spectroscopic data.

Caption: Molecular structure of **(4-Chlorophenyl)acetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

Experimental Protocol:

A sample of **(4-Chlorophenyl)acetaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Data Interpretation:

The ^1H NMR spectrum of **(4-Chlorophenyl)acetaldehyde** is expected to show distinct signals corresponding to the aldehydic proton, the methylene protons, and the aromatic protons.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehydic (-CHO)	~9.7	Triplet (t)	1H	
Methylene (-CH ₂ -)	~3.7	Doublet (d)	2H	
Aromatic (H-2, H-6)	~7.3	Doublet (d)	2H	
Aromatic (H-3, H-5)	~7.2	Doublet (d)	2H	

Note: Predicted values based on typical chemical shifts of similar compounds. Actual experimental values may vary slightly.

The aldehydic proton appears significantly downfield due to the deshielding effect of the adjacent carbonyl group. The methylene protons are adjacent to both the aromatic ring and the carbonyl group, influencing their chemical shift. The aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

^{13}C NMR Spectroscopy

Experimental Protocol:

The ^{13}C NMR spectrum is typically recorded using the same sample prepared for ^1H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ^{13}C NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the four distinct aromatic carbons.

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~199
Methylene (-CH ₂ -)	~49
Aromatic (C-1, ipso)	~133
Aromatic (C-4, ipso-Cl)	~135
Aromatic (C-2, C-6)	~131
Aromatic (C-3, C-5)	~129

Note: Predicted values based on typical chemical shifts of similar compounds and carbon NMR prediction tools.^{[4][5]} Actual experimental values may vary slightly.

The carbonyl carbon resonates at a very low field, which is characteristic of aldehydes. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum of **(4-Chlorophenyl)acetaldehyde** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (for liquids or low-melting solids) or as a dispersion in a suitable medium like KBr.

Data Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group, aromatic C-H bonds, and the C-Cl bond.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch	2900-2800	Medium
Aldehydic C-H Stretch	2830-2695	Medium, often two bands
Carbonyl (C=O) Stretch	~1725	Strong
Aromatic C=C Stretch	1600-1450	Medium to Strong
C-Cl Stretch	850-550	Strong

Note: These are typical ranges for the respective functional groups.[\[6\]](#)

The strong absorption around 1725 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The presence of bands in the 2830-2695 cm⁻¹ region is also characteristic of an aldehyde C-H stretch. The aromatic C-H and C=C stretching vibrations, along with the C-Cl stretch, confirm the presence of the 4-chlorophenyl moiety.[\[7\]](#)

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

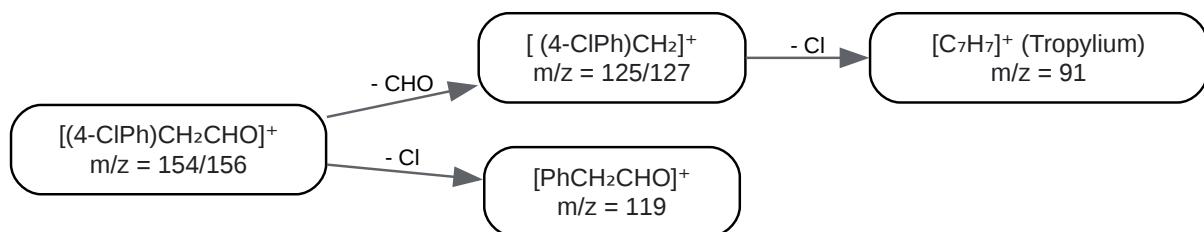
The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern:

The molecular ion peak (M^+) for **(4-Chlorophenyl)acetaldehyde** would be observed at an m/z corresponding to its molecular weight (~ 154 u). Due to the presence of the chlorine-37 isotope, an $M+2$ peak with an intensity of about one-third of the M^+ peak is also expected.[8]

Common fragmentation pathways for aldehydes include α -cleavage and McLafferty rearrangement (if applicable). For **(4-Chlorophenyl)acetaldehyde**, key fragment ions would likely arise from:

- Loss of the formyl radical (-CHO): This would result in a fragment ion corresponding to the 4-chlorobenzyl cation.
- Loss of the chlorine atom: This would lead to a phenylacetaldehyde cation.
- Formation of the tropylium ion: A common rearrangement for benzylic compounds.



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Caption: Plausible mass spectrometry fragmentation of **(4-Chlorophenyl)acetaldehyde**.

Conclusion

The combined analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides a comprehensive spectroscopic profile of **(4-Chlorophenyl)acetaldehyde**. This information is crucial for confirming the identity and purity of the compound in research and industrial applications. The characteristic signals and absorption bands discussed in this guide serve as a reliable reference for scientists working with this important chemical intermediate.

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